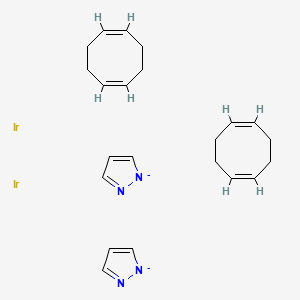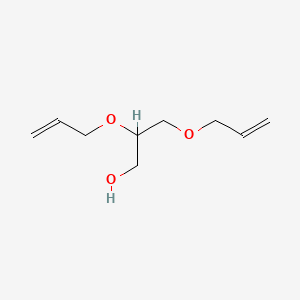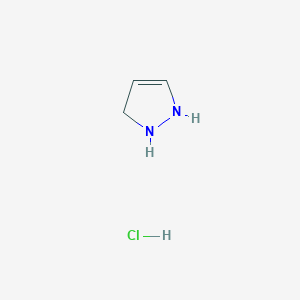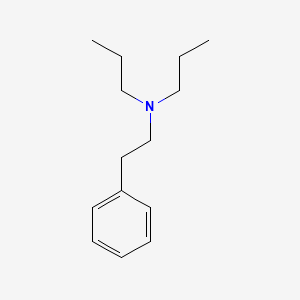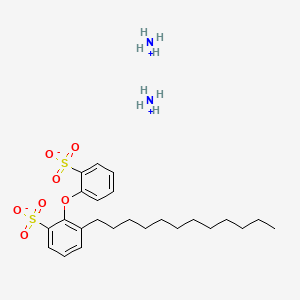
4-Nitrophenyl morpholinophosphonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl morpholinophosphonochloridate is an organic compound with the molecular formula C10H12ClN2O5P. It is a derivative of phosphonochloridate, containing a nitrophenyl group and a morpholine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl morpholinophosphonochloridate typically involves the reaction of 4-nitrophenol with morpholine and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Nitrophenol} + \text{Morpholine} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Nitrophenyl morpholinophosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently performed.
Major Products
Substitution: The major products are phosphonates or phosphonamides, depending on the nucleophile used.
Reduction: The major product is 4-aminophenyl morpholinophosphonochloridate.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
科学研究应用
4-Nitrophenyl morpholinophosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and amides.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-Nitrophenyl morpholinophosphonochloridate involves its reactivity with nucleophiles. The chlorine atom in the phosphonochloridate group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction to form an amino group, which can further participate in chemical reactions.
相似化合物的比较
Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a phosphonochloridate group.
4-Nitrophenyl phosphate: Contains a phosphate group instead of a phosphonochloridate group.
4-Nitrophenyl morpholinophosphonate: Similar but lacks the chlorine atom in the phosphonochloridate group.
Uniqueness
4-Nitrophenyl morpholinophosphonochloridate is unique due to the presence of both a nitrophenyl group and a morpholinophosphonochloridate group. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis and biochemical applications.
属性
CAS 编号 |
79838-05-4 |
|---|---|
分子式 |
C10H12ClN2O5P |
分子量 |
306.64 g/mol |
IUPAC 名称 |
4-[chloro-(4-nitrophenoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C10H12ClN2O5P/c11-19(16,12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(14)15/h1-4H,5-8H2 |
InChI 键 |
NAYVUMVPONYZEA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


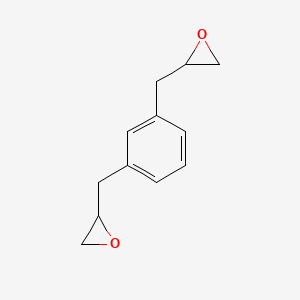
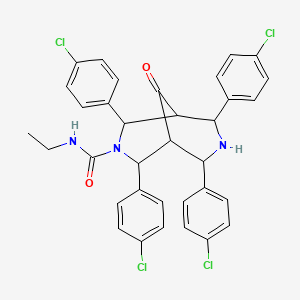
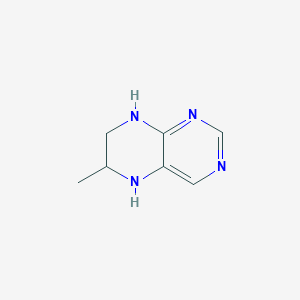

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
